molecular formula C16H21N3OS B14171459 2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one CAS No. 205683-24-5

2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one

Cat. No.: B14171459
CAS No.: 205683-24-5
M. Wt: 303.4 g/mol
InChI Key: HWEYWXTUEQAQPH-UHFFFAOYSA-N
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Description

2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiomorpholine ring fused with a piperazine moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one typically involves the reaction of 4-methylpiperazine with a suitable phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or ethanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine
  • 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol

Uniqueness

2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one is unique due to its combined thiomorpholine and piperazine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-18-7-9-19(10-8-18)14-5-3-2-4-13(14)12-15-16(20)17-6-11-21-15/h2-5,12H,6-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEYWXTUEQAQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)NCCS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60707503
Record name 2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60707503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205683-24-5
Record name 2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60707503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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